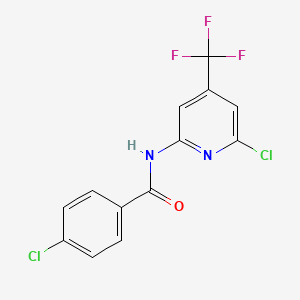![molecular formula C15H15F3N2O B1401819 [6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-22-4](/img/structure/B1401819.png)
[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
説明
“[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is an organic compound with the molecular formula C15H15F3N2O and a molecular weight of 296.29 g/mol. It is structurally related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of compounds similar to “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” often involves the introduction of TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” and similar compounds are often centered around the trifluoromethyl group and the pyridine ring . These compounds have found wide applications in the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” are largely influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Antifungal Applications
Compounds with structures similar to the mentioned chemical have been synthesized and tested for their antifungal properties. For example, derivatives of dimethylpyrimidin have shown significant antifungal effects against types of Aspergillus, indicating the potential for developing new antifungal agents from this chemical family (Jafar et al., 2017).
Polymer Science
Research into the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes incorporating amine-bis(phenolate) ligands has demonstrated the capability of these compounds to produce low molecular weight polycarbonates. This suggests the utility of similar compounds in catalyzing environmentally beneficial polymerizations (Devaine-Pressing et al., 2015).
Metal Ion Affinities and Fluorescence
Some compounds in this family have been explored for their affinity to metal ions and fluorescence properties, which could be beneficial in developing sensors or other materials science applications. Enhanced solubility in organic and aqueous solvents has also been achieved, broadening the utility of these compounds (Liang et al., 2009).
Anticancer Agents
A novel series of pyridine-containing derivatives has been synthesized, showing promising in vitro anticancer activity against liver, colon, and breast cancer cell lines. This highlights the potential of these compounds in developing new anticancer treatments (Hafez & El-Gazzar, 2020).
将来の方向性
特性
IUPAC Name |
6-(4-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZGNWPZJMYZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)
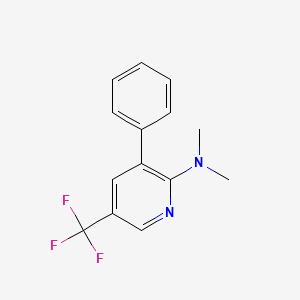
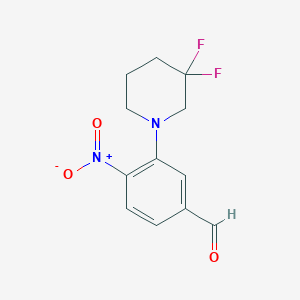
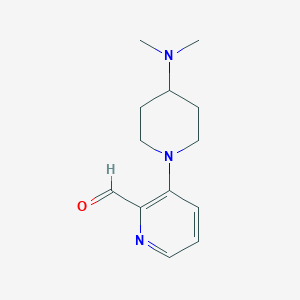
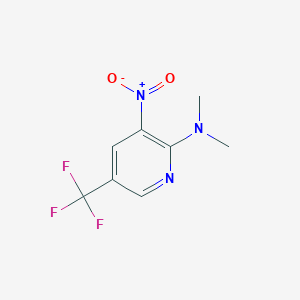
![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
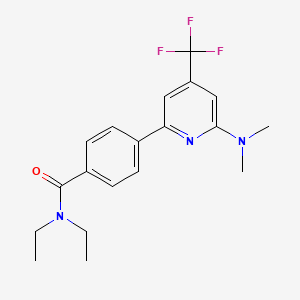
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)
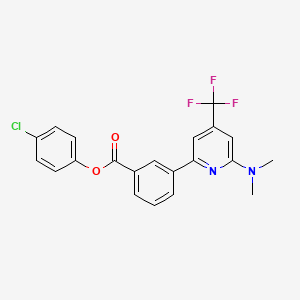
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
